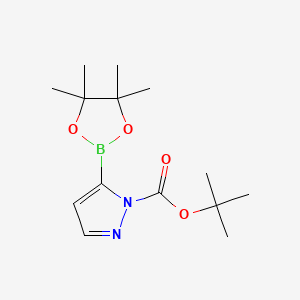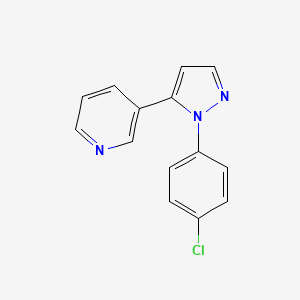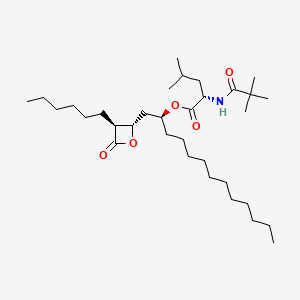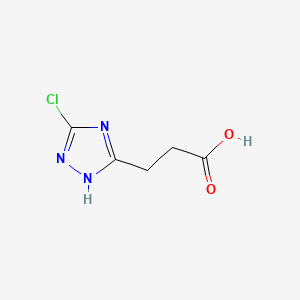
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid” is a chemical compound with the IUPAC name 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid . It has a molecular weight of 175.57 .
Molecular Structure Analysis
The InChI code for “3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid” is 1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) . This indicates the presence of a 1,2,4-triazole ring, a chloro group, and a propanoic acid group in the molecule.Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their potential in drug development due to their broad spectrum of biological activities. These compounds are known for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. Research has demonstrated that triazoles play a crucial role in the synthesis of new pharmaceuticals, with several structural variations enabling the targeting of different biological pathways (Ferreira et al., 2013). The versatility of triazole rings, including 1H-1,2,4-triazoles, underpins their utility in creating compounds with tailored pharmacological profiles.
Antimicrobial and Antifungal Applications
Recent literature has highlighted the significance of 1,2,4-triazole derivatives in antimicrobial and antifungal applications. These compounds have demonstrated efficacy against various bacterial and fungal pathogens, showcasing their potential as candidates for new antimicrobial and antifungal agents. The exploration of triazole chemistry has opened avenues for the development of novel therapeutic agents targeting resistant strains of bacteria and fungi, which is a growing concern in the medical field (Ohloblina, 2022).
Corrosion Inhibition
Another interesting application of triazole derivatives is in the field of corrosion inhibition. The design and synthesis of 1,2,3-triazole compounds have been researched for their effectiveness as molecular well-defined corrosion inhibitors for metals and their alloys in aggressive media. This application is particularly relevant in industrial settings where metal preservation is crucial. The ability of triazole derivatives to form stable and protective layers on metal surfaces helps in mitigating the effects of corrosion, extending the lifespan of metal components (Hrimla et al., 2021).
Synthesis and Chemical Properties
The synthesis and physico-chemical properties of triazole derivatives, including 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, have been a subject of considerable interest. These studies provide insights into the methods of synthesis and the unique properties of triazole compounds, which are relevant for various industrial and pharmaceutical applications. The versatility in chemical modifications allows for the creation of compounds with desired functional properties, catering to specific research and industrial needs (Parchenko, 2019).
Eigenschaften
IUPAC Name |
3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3O2/c6-5-7-3(8-9-5)1-2-4(10)11/h1-2H2,(H,10,11)(H,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYZDCYGGFIDYCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C1=NC(=NN1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701260971 |
Source


|
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-1H-1,2,4-triazol-5-yl)propanoic acid | |
CAS RN |
1243250-11-4 |
Source


|
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1243250-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-1H-1,2,4-triazole-3-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701260971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

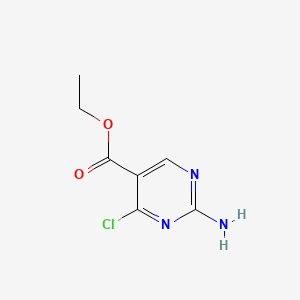


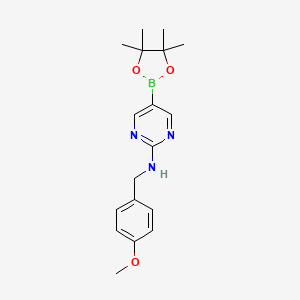

![4-Amino-2-(methylthio)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile](/img/structure/B581142.png)



